

Technical Support Center: Patiromer Formulation and Administration

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Compound of Interest		
Compound Name:	Patiromer	
Cat. No.:	B15612078	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with detailed information on the impact of food on the efficacy and administration of **Patiromer**.

Frequently Asked Questions (FAQs)

Q1: How does food intake affect the efficacy of Patiromer?

A1: Clinical trial data indicates that **Patiromer** is equally effective and well-tolerated when administered with or without food. The TOURMALINE study, a phase 4, prospective, open-label, randomized trial, directly compared the efficacy and safety of **Patiromer** in patients with hyperkalemia when taken with or without food. The study found no clinically significant difference in the reduction of serum potassium levels between the two groups.[1]

Q2: What is the recommended administration of **Patiromer** in relation to meals?

A2: **Patiromer** can be taken with or without food, offering dosing flexibility.[1][2][3] Initially, it was recommended to be taken with food; however, the findings from the TOURMALINE study led to a change in the prescribing information, which now states that it can be administered regardless of meals.[1][4]

Q3: Are there any specific foods or beverages that should be avoided when taking **Patiromer**?







A3: **Patiromer** should not be mixed with hot liquids or hot foods, nor should it be heated (e.g., in a microwave). While it can be mixed with a variety of beverages (e.g., water, apple juice, cranberry juice) and soft foods (e.g., applesauce, yogurt, pudding), the potassium content of these mixers should be considered as part of the patient's dietary restrictions.

Q4: How should **Patiromer** be prepared for administration?

A4: **Patiromer** is a powder that must be mixed with water, other beverages, or soft foods before administration. It should not be taken in its dry form. To prepare, the prescribed dose of the powder should be stirred into a small amount of the chosen liquid or soft food until fully mixed. If any powder remains in the container, more liquid or soft food should be added, stirred, and consumed to ensure the entire dose is taken.

Q5: Does the timing of other oral medications relative to **Patiromer** administration matter?

A5: Yes, it is critical to separate the administration of **Patiromer** from other oral medications. It is recommended to take other oral drugs at least 3 hours before or 3 hours after taking **Patiromer**. This is because **Patiromer** is a non-absorbed, potassium-binding polymer that can also bind to other oral medications in the gastrointestinal tract, potentially reducing their absorption and efficacy.

Troubleshooting Guide



Issue	Potential Cause	Recommended Action
Unexpectedly low reduction in serum potassium levels.	Adherence: The patient may not be taking the full prescribed dose. 2. Preparation: The medication may not be prepared correctly, leading to incomplete dosing. Dietary Potassium: The patient's dietary potassium intake may have significantly increased.	1. Reinforce the importance of daily dosing. 2. Review the preparation instructions with the patient, ensuring they understand to consume any remaining mixture. 3. Reevaluate the patient's diet and provide counseling on potassium intake.
Patient reports constipation.	Constipation is a known side effect of Patiromer.[2]	Ensure adequate fluid intake. 2. Review the patient's diet for sufficient fiber. 3. Consider a stool softener if constipation persists.
Difficulty with the taste or texture of the mixture.	Patient preference for the vehicle used for mixing.	Suggest trying different recommended beverages (e.g., various fruit juices) or soft foods (e.g., yogurt, pudding) to find a more palatable option.
Concern about interaction with other medications.	Patiromer can bind to other oral medications, reducing their absorption.	1. Emphasize the importance of the 3-hour dosing window before and after other oral medications. 2. Review the patient's complete medication list to identify any potential interactions that require specific timing adjustments.

Data Presentation



Table 1: Baseline Demographics and Characteristics of

Patients in the TOURMALINE Study

Characteristic	Patiromer Without Food (n=55)	Patiromer With Food (n=57)
Age (years), mean (SD)	66.1 (10.5)	65.4 (10.2)
Male, n (%)	33 (60.0)	35 (61.4)
Race, n (%)		
White	38 (69.1)	41 (71.9)
Black or African American	15 (27.3)	14 (24.6)
Other	2 (3.6)	2 (3.5)
Chronic Kidney Disease, n (%)	42 (76.4)	43 (75.4)
Diabetes Mellitus, n (%)	45 (81.8)	47 (82.5)
Heart Failure, n (%)	31 (56.4)	33 (57.9)
Baseline Serum Potassium (mEq/L), mean (SD)	5.44 (0.41)	5.34 (0.38)

Data adapted from the TOURMALINE clinical trial.[2]

Table 2: Efficacy of Patiromer With and Without Food

(TOURMALINE Study)

Endpoint	Patiromer Without Food	Patiromer With Food
Proportion of patients with serum potassium in target range (3.8–5.0 mEq/L) at Week 3 or 4, % (95% CI)	82.5 (70.1–91.3)	87.3 (75.5–94.7)
Mean change in serum potassium from baseline to Week 4 (mEq/L), LS mean (SE)	-0.62 (0.08)	-0.65 (0.08)



CI: Confidence Interval; LS: Least Squares; SE: Standard Error.[2]

Table 3: Common Adverse Events in the TOURMALINE

Study

Adverse Event	Patiromer Without Food (n=55), n (%)	Patiromer With Food (n=57), n (%)
Diarrhea	3 (5.5)	3 (5.3)
Constipation	2 (3.6)	2 (3.5)
Increased blood creatine phosphokinase	1 (1.8)	3 (5.3)

Events occurring in ≥3 patients overall are shown.[2]

Experimental Protocols Protocol: The TOURMALINE Study (Phase 4 Clinical Trial)

Objective: To compare the efficacy and safety of **Patiromer** administered once daily with or without food for the treatment of hyperkalemia.

Study Design: A prospective, open-label, randomized, parallel-group study.

Patient Population: Adult patients (\geq 18 years old) with hyperkalemia (serum potassium \geq 5.0 mEq/L).

Methodology:

- Screening: Patients with two separate serum potassium measurements >5.0 mEq/L were enrolled.
- Randomization: Patients were randomized in a 1:1 ratio to receive **Patiromer** either with food or without food.
- Dosing and Titration:



- The initial dose for all patients was 8.4 g of **Patiromer** once daily.
- The dose could be adjusted (increased or decreased by 8.4 g/day) at Day 3 and then weekly to a maximum of 25.2 g/day .
- The goal of titration was to achieve and maintain serum potassium levels within the target range of 3.8–5.0 mEq/L.

Administration:

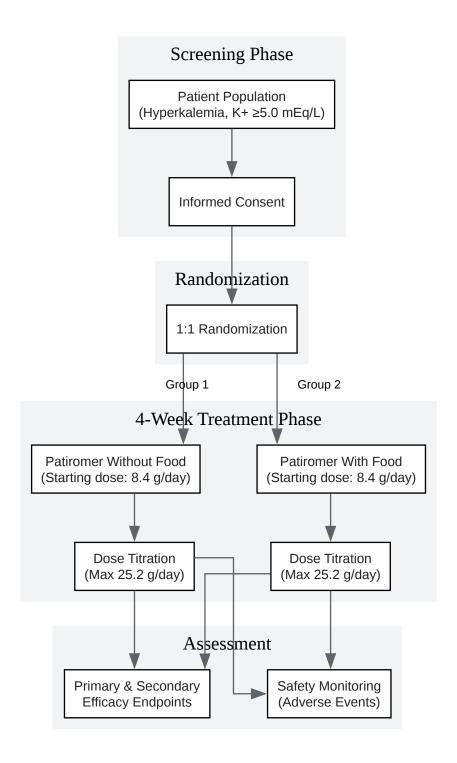
- With Food Group: Patients were instructed to take their Patiromer dose with a specific meal.
- Without Food Group: Patients were instructed to take their Patiromer dose at a time maximally separated from meals and other oral medications.

Assessments:

- Serum potassium levels were measured at baseline, Day 3, and Weeks 1, 2, 3, and 4.
- Safety was assessed through the monitoring of adverse events and clinical laboratory tests.
- Primary Efficacy Endpoint: The proportion of patients with a serum potassium level within the target range (3.8–5.0 mEq/L) at either Week 3 or Week 4.
- Secondary Efficacy Endpoint: The change in serum potassium from baseline to Week 4.

Visualizations

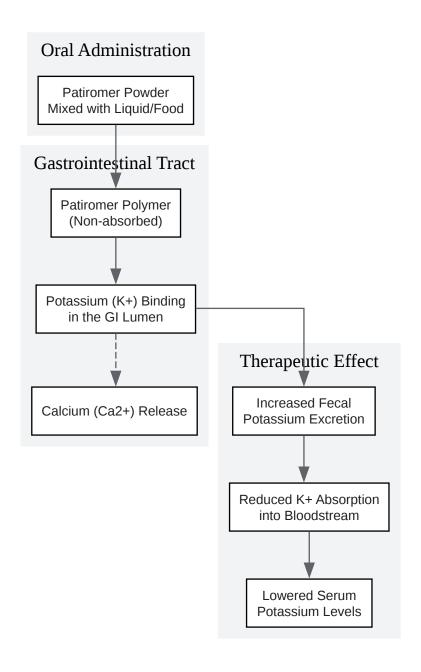




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Caption: Experimental workflow of the TOURMALINE clinical trial.





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Caption: Mechanism of action of **Patiromer** in the gastrointestinal tract.

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